2-phenyl-N-(2,2,2-trichloro-1-((3-chlorophenyl)amino)ethyl)acetamide

Description

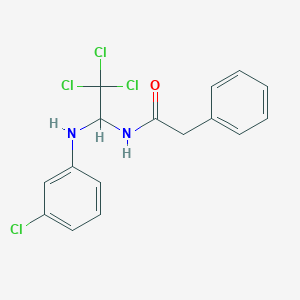

2-Phenyl-N-(2,2,2-trichloro-1-((3-chlorophenyl)amino)ethyl)acetamide is a chloroacetamide derivative characterized by a trichloroethyl backbone and substituted aromatic groups. The compound’s core structure includes a 2-phenylacetamide group linked to a trichloroethylamine moiety, with a 3-chlorophenyl substituent on the amino group. This configuration likely influences its physicochemical properties and biological interactions, such as hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name |

2-phenyl-N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl4N2O/c17-12-7-4-8-13(10-12)21-15(16(18,19)20)22-14(23)9-11-5-2-1-3-6-11/h1-8,10,15,21H,9H2,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDAWYKYWKUWUKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC(C(Cl)(Cl)Cl)NC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl4N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(2,2,2-trichloro-1-((3-chlorophenyl)amino)ethyl)acetamide typically involves multiple steps. One common method includes the reaction of 2-phenylacetamide with 2,2,2-trichloroethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, typically in an organic solvent like acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(2,2,2-trichloro-1-((3-chlorophenyl)amino)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the trichloroethyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

2-phenyl-N-(2,2,2-trichloro-1-((3-chlorophenyl)amino)ethyl)acetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-phenyl-N-(2,2,2-trichloro-1-((3-chlorophenyl)amino)ethyl)acetamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-Phenyl-N-(2,2,2-Trichloro-1-(2-Methoxyanilino)Ethyl)Acetamide ()

- Molecular Formula : C₁₇H₁₇Cl₃N₂O₂

- Molecular Weight : 387.685

- Key Differences: The 2-methoxyanilino group introduces methoxy functionality, enhancing polarity compared to the 3-chlorophenyl group in the target compound. This substitution may improve solubility in polar solvents but reduce hydrophobic interactions in biological systems .

2-Phenyl-N-{2,2,2-Trichloro-1-[(Tetrahydro-2-Furanylmethyl)Amino]Ethyl}Acetamide ()

- Molecular Formula : C₁₅H₁₉Cl₃N₂O₂

- Molecular Weight : 365.679

- This modification could alter pharmacokinetic properties, such as half-life .

2-Phenyl-N-(2,2,2-Trichloro-1-{[(3-Methoxyphenyl)Carbamothioyl]Amino}Ethyl)Acetamide ()

- Molecular Formula : C₁₈H₁₈Cl₃N₃O₂S

- Molecular Weight : 446.778

- Key Differences : The carbamothioyl group and 3-methoxyphenyl substituent enable dual hydrogen bonding (N–H⋯S and N–H⋯O) and π-π stacking, which may enhance binding affinity in enzyme inhibition compared to the target compound’s simpler 3-chlorophenyl group .

Tabulated Comparison of Key Compounds

Biological Activity

2-Phenyl-N-(2,2,2-trichloro-1-((3-chlorophenyl)amino)ethyl)acetamide is a compound of interest due to its potential biological activities. This article explores its biological properties, including antimicrobial efficacy, structure-activity relationships (SAR), and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C16H13Cl4N O2

- CAS Number : 301814-55-1

This compound features a trichloroethyl group attached to a phenyl ring, which is significant for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of N-substituted phenyl chloroacetamides. For instance, a study screening various chloroacetamides demonstrated that compounds with halogenated phenyl rings exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The presence of halogens enhances lipophilicity, aiding in membrane penetration and efficacy against pathogens .

Table 1: Antimicrobial Activity of Chloroacetamides

| Compound | Activity Against | Efficacy Level |

|---|---|---|

| N-(4-chlorophenyl)-2-chloroacetamide | S. aureus | High |

| N-(3-bromophenyl)-2-chloroacetamide | E. coli | Moderate |

| N-(4-fluorophenyl)-2-chloroacetamide | C. albicans | Moderate |

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its structural components. The study of SAR indicates that substituents on the phenyl ring significantly influence biological activity. Halogen substitutions at specific positions enhance lipophilicity and antimicrobial potency .

Case Study 1: Antimicrobial Screening

In a recent study, twelve newly synthesized N-(substituted phenyl)-chloroacetamides were evaluated for their antimicrobial properties using standard testing methods against common pathogens. The results indicated that compounds with halogenated phenyl groups displayed superior activity against Gram-positive bacteria compared to Gram-negative strains .

Case Study 2: QSAR Analysis

A quantitative structure-activity relationship (QSAR) analysis was employed to predict the biological activity of various chloroacetamides. The analysis revealed that compounds adhering to Lipinski's rule of five showed promising antimicrobial potential, particularly those with halogen substitutions that facilitated better membrane permeability .

Therapeutic Potential

The therapeutic applications of this compound extend beyond antimicrobial effects. Its structural characteristics suggest potential roles in treating other conditions such as inflammation or cancer, although more research is needed to explore these avenues thoroughly.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.